molecular formula C16H13ClN2O2S B11632218 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Katalognummer: B11632218
Molekulargewicht: 332.8 g/mol
InChI-Schlüssel: SMHKAPOPXCNRSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenoxyethylsulfanyl intermediate: This step involves the reaction of 4-chlorophenol with 2-chloroethyl sulfide under basic conditions to form 2-(4-chlorophenoxy)ethyl sulfide.

    Cyclization to form the quinazolinone core: The intermediate is then reacted with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.

    Final coupling reaction: The chlorophenoxyethylsulfanyl intermediate is coupled with the quinazolinone core under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have anticancer properties, as it can inhibit the growth of certain cancer cell lines.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt key biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(4-chlorophenoxy)ethylsulfanyl]-N-methylacetamide: This compound shares a similar chlorophenoxyethylsulfanyl group but has a different core structure.

    2-(2-(4-chloro-phenyl)-2-oxo-ethylsulfanyl)-3-phenyl-3H-quinazolin-4-one: This compound has a similar quinazolinone core but different substituents.

Uniqueness

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one is unique due to its specific combination of the quinazolinone core and the chlorophenoxyethylsulfanyl group

Eigenschaften

Molekularformel

C16H13ClN2O2S

Molekulargewicht

332.8 g/mol

IUPAC-Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H13ClN2O2S/c17-11-5-7-12(8-6-11)21-9-10-22-16-18-14-4-2-1-3-13(14)15(20)19-16/h1-8H,9-10H2,(H,18,19,20)

InChI-Schlüssel

SMHKAPOPXCNRSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.